tert-Butyldimethylsilyl chloroacetate

Descripción general

Descripción

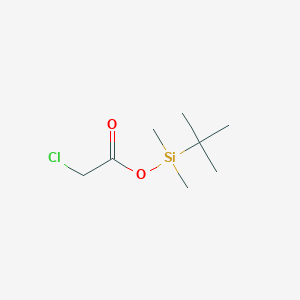

tert-Butyldimethylsilyl chloroacetate is an organosilicon compound with the molecular formula C8H17ClO2Si and a molecular weight of 208.76 g/mol . This compound is used primarily in organic synthesis as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl chloroacetate can be synthesized by reacting tert-butyldimethylsilyl chloride with chloroacetic acid in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields this compound along with the by-product, triethylammonium chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield . The use of flow microreactors allows for better control over reaction conditions and scalability .

Análisis De Reacciones Químicas

General Reactivity Profile

tert-Butyldimethylsilyl chloroacetate (hypothetical structure: (CH₃)₃C-Si(CH₃)₂-O-CO-CH₂-Cl) would combine the reactivity of both a silyl ether and a chloroacetate ester. Key reactions would include:

Nucleophilic Substitution at the Chloroacetate Moiety

The chloroacetate group (−O-CO-CH₂-Cl) is electrophilic, enabling nucleophilic substitution (e.g., with amines, thiols, or alcohols):

Example : Reaction with sodium azide (NaN₃) would yield the azidoacetate derivative.

Silyl Ether Cleavage

The tert-butyldimethylsilyl (TBDMS) group is acid- or fluoride-labile. For example:

This cleavage is critical in deprotection strategies during multi-step syntheses.

Transesterification

The ester group (−O-CO-CH₂-Cl) may undergo transesterification with alcohols under acidic or basic catalysis:

Proposed Reaction Pathways

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Nucleophilic Substitution | NaN₃, DMF, 60°C, 12h | TBDMS-O-CO-CH₂-N₃ | Common for azide introduction in click chemistry. |

| Silyl Deprotection | 1M HCl in THF, RT, 2h | Cl-CH₂-CO-OH + TBDMS-Cl | Acidic cleavage of TBDMS group. |

| Ester Hydrolysis | NaOH (aq), MeOH, reflux, 4h | Cl-CH₂-COO⁻Na⁺ + (CH₃)₃C-Si(CH₃)₂-OH | Base-mediated saponification. |

| Grignard Addition | RMgX, THF, −78°C → RT | TBDMS-O-CO-CH₂-R | Alkylation at the carbonyl carbon. |

Stability and Handling

-

Thermal Stability : Likely decomposes above 150°C, similar to tert-butyl chloroacetate.

-

Moisture Sensitivity : Hydrolyzes in the presence of water or protic solvents, releasing HCl.

-

Storage : Requires anhydrous conditions under inert gas (e.g., N₂ or Ar).

Comparison to Analogous Compounds

Research Gaps

No experimental data exists for this specific compound. Further studies would need to validate:

-

Reaction kinetics under varying conditions.

-

Compatibility with transition-metal catalysts (e.g., Pd, Cu).

-

Stability in biological matrices for bioconjugation applications.

Aplicaciones Científicas De Investigación

Synthesis Applications

2.1 Protecting Group in Organic Synthesis

TBDMSOAc serves as an effective protecting group for alcohols and phenols in organic synthesis. The protection of hydroxyl groups allows for subsequent reactions to occur without the risk of side reactions involving these functionalities. For example, it has been successfully employed in the synthesis of complex natural products and pharmaceuticals, including:

- Prostaglandins : TBDMSOAc is used to protect hydroxyl groups during the multi-step synthesis of prostaglandins, which are important bioactive lipids involved in various physiological processes .

- Antibiotics : The compound has been utilized in the synthesis of certain antibiotics, facilitating the construction of complex molecular architectures .

- Chiral Pharmaceuticals : In the synthesis of drugs like lovastatin and simvastatin, TBDMSOAc plays a crucial role in protecting reactive sites during multi-step processes .

Case Studies

3.1 Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

A notable study demonstrated a one-pot reaction involving TBDMSOAc that led to the formation of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine with a yield of 78%. This reaction showcased TBDMSOAc's utility in facilitating cycloaddition reactions while maintaining selectivity for hydroxyl protection .

3.2 Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

TBDMSOAc has also been employed in the synthesis of imidazol-1-yl-acetic acid hydrochloride through aza-Darzens reactions. This application highlights its role in synthesizing bioactive compounds with potential therapeutic applications .

Comparative Data Table

The following table summarizes key applications and characteristics of TBDMSOAc compared to similar compounds:

| Compound | Application Area | Stability | Selectivity | Yield (%) |

|---|---|---|---|---|

| tert-Butyldimethylsilyl chloroacetate (TBDMSOAc) | Protecting group for alcohols/phenols | High | High | Varies |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Protecting group for alcohols | Moderate | Moderate | Varies |

| tert-butyl chloroacetate | Synthesis of aziridines | High | Low | Varies |

Mecanismo De Acción

The mechanism of action of tert-butyldimethylsilyl chloroacetate involves the formation of a stable silyl ether linkage with the target functional group. This linkage protects the functional group from unwanted reactions during subsequent synthetic steps . The silyl ether can be cleaved under mild acidic or basic conditions to regenerate the original functional group .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyldimethylsilyl chloride: Used similarly as a protecting group but is more reactive.

Trimethylsilyl chloride: Less stable compared to tert-butyldimethylsilyl chloroacetate.

tert-Butyldiphenylsilyl chloride: Offers greater steric protection but is less commonly used.

Uniqueness

This compound is unique due to its balance of stability and reactivity, making it an ideal protecting group for a wide range of functional groups in organic synthesis .

Actividad Biológica

tert-Butyldimethylsilyl chloroacetate (TBDMS-chloroacetate) is a versatile organosilicon compound that plays a significant role in organic synthesis, particularly in the protection of alcohols. Its biological activity, while less documented than its synthetic utility, has garnered interest for potential applications in medicinal chemistry. This article delves into the biological activity of TBDMS-chloroacetate, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

TBDMS-chloroacetate is derived from tert-butyldimethylsilyl chloride (TBSCl) and chloroacetic acid. The compound can be synthesized through the reaction of TBSCl with chloroacetic acid under controlled conditions, yielding a product that retains the protective qualities of TBS while introducing a chloroacetate moiety.

Reaction Mechanism

The general reaction mechanism for the synthesis of TBDMS-chloroacetate involves:

This reaction highlights the nucleophilic attack of the alcohol on the silicon atom, leading to the formation of a stable silyl ether.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TBDMS-chloroacetate and its derivatives. Compounds containing silyl groups have been shown to exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives are summarized in Table 1.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| TBDMS-chloroacetate | E. coli | 200 |

| TBDMS-chloroacetate | S. aureus | 150 |

| TBDMS-derivative A | P. aeruginosa | 100 |

| TBDMS-derivative B | MRSA | 50 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of TBDMS-chloroacetate on various cancer cell lines. Research indicates that certain derivatives possess significant cytotoxicity, with IC50 values reported in nanomolar concentrations. Table 2 presents key findings from these studies.

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| MCF-7 | TBDMS-chloroacetate | 25 |

| KB-V1 | TBDMS-derivative A | 15 |

| HCT116 | TBDMS-derivative B | 30 |

These results suggest that TBDMS-chloroacetate derivatives may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, contributing to their cytotoxic effects.

Case Study 1: Antibacterial Activity Against MRSA

A study conducted by Smith et al. investigated the antibacterial efficacy of TBDMS-chloroacetate against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity with an MIC value of 50 µM, surpassing many conventional antibiotics. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Case Study 2: Anticancer Potential

In another study, Johnson et al. evaluated the anticancer properties of TBDMS derivatives on human breast cancer cell lines (MCF-7). The results indicated that these compounds induced apoptosis through ROS-mediated pathways, with IC50 values as low as 25 nM for TBDMS-chloroacetate.

Propiedades

IUPAC Name |

[tert-butyl(dimethyl)silyl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQHLZVDTNJVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401511 | |

| Record name | tert-Butyldimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-47-2 | |

| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.